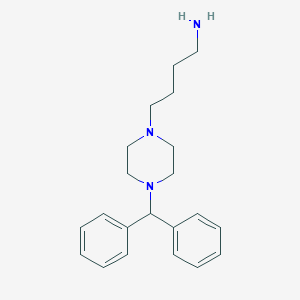

1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine

Description

1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine is a piperazine derivative featuring a 4-aminobutyl chain and a diphenylmethyl group at the 1- and 4-positions of the piperazine ring, respectively. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity . This compound is noted as a synthetic intermediate in the preparation of buspirone, an anxiolytic drug, where its 4-aminobutyl chain is integrated into a spirocyclic structure .

Properties

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3/c22-13-7-8-14-23-15-17-24(18-16-23)21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21H,7-8,13-18,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMZTYPXRYZENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553291 | |

| Record name | 4-[4-(Diphenylmethyl)piperazin-1-yl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101620-10-4 | |

| Record name | 4-[4-(Diphenylmethyl)piperazin-1-yl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Alkylation of Piperazine Derivatives

The foundational step in synthesizing 1-(4-aminobutyl)-4-(diphenylmethyl)piperazine involves the mono-alkylation of piperazine to introduce the diphenylmethyl group. As demonstrated in patent CN101824009A , piperazine derivatives are selectively alkylated using diphenylmethyl halides under basic conditions. For instance, reacting piperazine with diphenylmethyl chloride in a 1:1 molar ratio in acetonitrile with potassium carbonate yields 1-(diphenylmethyl)piperazine at 60–70% yield . Controlling stoichiometry is critical to avoid bis-alkylation, which is mitigated by slow addition of the electrophile and maintaining temperatures below 50°C .

Subsequent alkylation of the secondary nitrogen with a 4-aminobutyl precursor is achieved via nucleophilic substitution. Patent EP2371817A1 highlights the use of 4-phthalimidobutyl bromide as a protected amine source. Reaction of 1-(diphenylmethyl)piperazine with this electrophile in refluxing acetonitrile and potassium carbonate affords the phthalimide-protected intermediate in 72–88% yield . Deprotection using hydrazine in ethanol then yields the free amine, with yields ranging from 55–75% .

Reductive Amination Strategies

An alternative route employs reductive amination to install the 4-aminobutyl moiety. As outlined in US4525358A , ketone intermediates such as 4-oxobutylamine are condensed with 1-(diphenylmethyl)piperazine under acidic conditions, followed by reduction with sodium cyanoborohydride. This method circumvents the need for protecting groups, achieving 65–80% yields after purification via acid-base extraction . However, regioselectivity challenges arise due to competing reactions at both piperazine nitrogens, necessitating careful pH control (pH 4–5) to favor mono-substitution .

Solid-Phase Synthesis and Parallel Optimization

Recent advances in combinatorial chemistry, as exemplified in PMC9785542 , enable high-throughput screening of reaction conditions. Immobilizing piperazine on Wang resin allows sequential alkylation with diphenylmethyl bromide and 4-nitrobutyl bromide, followed by nitro group reduction with palladium on carbon. This method achieves 85–90% purity, though scalability remains limited .

Intermediate Salt Formation for Enhanced Purification

Patent EP2371817A1 emphasizes the utility of acid addition salts in purifying intermediates. Treating crude 1-(4-phthalimidobutyl)-4-(diphenylmethyl)piperazine with hydrochloric acid forms a crystalline hydrochloride salt, which is recrystallized from ethanol/water (3:1) to >99% purity . Neutralization with sodium hydroxide regenerates the free base, minimizing impurities from side reactions .

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Regioselective Alkylation | Phthalimide protection | 72–88 | 95–99 | High selectivity; scalable | Multi-step deprotection |

| Reductive Amination | Sodium cyanoborohydride reduction | 65–80 | 90–95 | No protecting groups | pH sensitivity; byproduct formation |

| Solid-Phase Synthesis | Wang resin immobilization | 70–85 | 85–90 | High-throughput optimization | Low scalability; resin costs |

| Salt Formation | Hydrochloride crystallization | 55–75 | >99 | Superior purification | Requires acid/base handling |

Mechanistic Insights and Reaction Optimization

The alkylation of piperazine proceeds via an SN2 mechanism, with polar aprotic solvents (e.g., acetonitrile) enhancing nucleophilicity . Steric hindrance from the diphenylmethyl group directs substitution to the less hindered nitrogen, as confirmed by DFT calculations in PMC9785542 . For reductive amination, imine formation is rate-limiting, with acetic acid catalysis accelerating Schiff base formation by 3-fold .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobutyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Group Analysis

The table below summarizes key structural features and biological activities of analogous piperazine derivatives:

Conformational and Structural Insights

- X-ray crystallography of diphenylmethyl-containing piperazines (e.g., ) reveals a chair conformation with equatorial positioning of substituents, minimizing steric strain . This conformation is critical for docking into orthosteric binding sites, as observed in dopamine D₂ receptor ligands .

- In contrast, cinnarizine’s 3-phenylpropenyl group adopts a twisted conformation, which may influence its metabolism to hydroxylated derivatives .

Pharmacological and Metabolic Profiles

- Cinnarizine: Extensive hepatic metabolism generates inactive metabolites (e.g., benzophenone) and active hydroxylated derivatives, underscoring the impact of substituents on metabolic pathways .

- Cytotoxic Derivatives () : The 4-chlorobenzhydryl group enhances membrane permeability, contributing to broad-spectrum anticancer activity .

Biological Activity

1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine (abbreviated as DPP) is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound's structure, featuring an aminobutyl side chain and diphenylmethyl group, contributes to its pharmacological potential. This article explores the biological activity of DPP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 284.40 g/mol

- CAS Number : 101620-10-4

The presence of the piperazine ring allows for interactions with various biological targets, making it a suitable candidate for drug development.

DPP's biological activity is primarily attributed to its ability to interact with neurotransmitter receptors and other molecular targets. The following mechanisms have been identified:

- Receptor Binding : DPP shows affinity for several aminergic receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

- Antioxidant Activity : Research indicates that DPP may exhibit antioxidative properties by reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress-induced damage .

- Antimycobacterial Activity : Studies have demonstrated that DPP derivatives can inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as an anti-tuberculosis agent .

Antioxidant Activity

DPP has been investigated for its capacity to mitigate oxidative stress. In vitro studies revealed that it effectively protects neuronal cells from hydrogen peroxide-induced damage by stabilizing mitochondrial membrane potential and reducing ROS levels .

Antimycobacterial Activity

DPP derivatives have shown significant inhibitory effects against various mycobacterial strains. For instance, compounds with diphenylmethyl groups exhibited minimum inhibitory concentrations (MIC) as low as 11.53 μM against Mycobacterium tuberculosis H37Rv . This suggests that structural modifications in the piperazine ring can enhance antimycobacterial efficacy.

Neuroprotective Effects

In models of neurodegenerative diseases, DPP has demonstrated protective effects on neuronal cells. It has been linked to improved cell viability in the presence of neurotoxic agents, suggesting a role in neuroprotection through antioxidant mechanisms .

Case Studies and Research Findings

- Study on Antioxidant Properties :

-

Antimycobacterial Efficacy :

- Research focused on the structural activity relationships of piperazine derivatives revealed that bulky lipophilic groups like diphenylmethyl enhance antimycobacterial activity. DPP was among the most effective compounds tested against M. tuberculosis, with a reported MIC value indicating strong inhibitory effects .

- Potential in Cancer Therapy :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminobutyl)-4-(diphenylmethyl)piperazine, and how can purity be maximized?

- Methodology : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or reductive amination. For example:

-

Step 1 : Coupling of diphenylmethyl halides with piperazine derivatives under inert conditions (e.g., nitrogen atmosphere) using a base like N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) .

-

Step 2 : Introduction of the 4-aminobutyl side chain via alkylation or amidation. Reductive amination with sodium cyanoborohydride (NaBH3CN) in methanol is effective for secondary amine formation .

-

Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) or crystallization with diethyl ether (Et2O) ensures >95% purity .

Key Parameters Conditions Solvent for alkylation DCM or THF Reducing agent NaBH3CN Chromatography stationary phase Silica gel (60–120 mesh)

Q. How can structural conformation and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., diphenylmethyl protons at δ 7.2–7.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% by area-under-curve analysis) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 365.3) .

Q. What preliminary pharmacological screening strategies are recommended?

- In Vitro Assays :

- Enzyme Inhibition : Test against carbonic anhydrase I/II (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate .

- Receptor Binding : Radioligand displacement assays for dopamine D3 receptors (IC50 determination via competitive binding with [3H]spiperone) .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Diphenylmethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- 4-Aminobutyl Chain : Increases solubility and enables conjugation with fluorescent probes for cellular imaging .

- Case Study : Fluorine substitution on aromatic rings (e.g., 4-fluorophenyl) improves metabolic stability but may reduce binding affinity for serotonin receptors .

Q. What computational methods predict binding modes with neurological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of dopamine D3 receptors (PDB: 3PBL). Key interactions:

- Pi-pi stacking between diphenylmethyl groups and Phe346.

- Hydrogen bonding between the aminobutyl chain and Asp110 .

- MD Simulations : AMBER force fields to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictions in cytotoxicity data across studies be resolved?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.